
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Overview
Description
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly electron-deficient quinone derivative renowned for its exceptional oxidative capabilities in organic synthesis. Its structure features two chlorine atoms at positions 2 and 3 and two cyano groups at positions 5 and 6, which synergistically enhance its electron-accepting properties . DDQ is widely employed in dehydrogenation reactions, oxidation of activated methylene and hydroxyl groups to carbonyls, and C–H bond functionalization . It operates under mild, metal-free conditions, making it valuable in green chemistry applications such as atom-economical cross-coupling reactions . Additionally, DDQ is pivotal in forming charge transfer (CT) complexes with bioactive molecules, enabling studies on molecular interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-5,6-dicyanobenzoquinone typically involves the cyanation of chloranil. The process was first reported in 1906 by J. Thiele and F. Günther, involving a six-step preparation . A more efficient single-step chlorination from 2,3-dicyanohydroquinone was later developed in 1965 .
Industrial Production Methods: In industrial settings, 2,3-dichloro-5,6-dicyanobenzoquinone is produced by reacting 2,3-dicyanohydroquinone with hydrochloric acid and nitric acid at around 35°C. The reaction mixture is then filtered, washed with carbon tetrachloride, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-5,6-dicyanobenzoquinone undergoes various types of reactions, including:
Oxidation: It is a strong oxidizing agent used for the dehydrogenation of alcohols, phenols, and steroid ketones.
Substitution: It can facilitate the substitution of hydrogen atoms in organic molecules, such as the conversion of tetralin to naphthalene.
Common Reagents and Conditions:
Oxidation Reactions: Commonly performed in solvents like benzene, methanol, acetic acid, and dioxane.
Substitution Reactions: Often carried out in the presence of triphenylphosphine and acetonitrile.
Major Products:
Dehydrogenation Products: Hydroquinones and naphthalene derivatives.
Substitution Products: Various nitriles and functionalized organic compounds.
Scientific Research Applications
Deprotecting Agent
DDQ serves as an effective deprotecting reagent for:
- Thioacetals
- Acetals
- Ketals
These functionalities are commonly found in organic compounds that require selective removal during synthesis processes .
Oxidizing Agent
DDQ is utilized in various oxidative transformations:
- Dehydrogenation of Alcohols and Phenols : It converts alcohols to carbonyl compounds and phenols to quinones.
- Synthesis of Quinolines : Acts as an electron-transfer reagent for the synthesis of quinolines from imines and alkynes or alkenes .
- Aromatization : DDQ's oxidation potential (0.51 V vs SCE) makes it suitable for aromatization reactions in organic synthesis .
Synthesis of Complex Molecules
DDQ is integral in the synthesis of:
- Functionalized Furans and Benzofurans : It facilitates the formation of these compounds through oxidative coupling reactions.
- Fluorescent Chemo-sensors : DDQ derivatives exhibit properties useful in sensor applications .
- Perimidine Derivatives : DDQ has been employed in the synthesis of perimidines, which have shown antibacterial activity against various pathogens .
Synthesis of Quinolines
In a study involving the synthesis of quinolines, DDQ was used as an electron-transfer reagent to convert imines into quinolines efficiently. The reaction conditions were optimized to achieve high yields with minimal by-products, demonstrating DDQ's effectiveness as a catalyst .
Antibacterial Activity
Research has shown that derivatives synthesized using DDQ exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, perimidine derivatives prepared via DDQ-mediated reactions displayed promising results in inhibiting bacterial growth, highlighting their potential as therapeutic agents .
Comparative Data Table
The following table summarizes some key reactions facilitated by DDQ, including substrates, products, reaction times, and yields:
Entry | Substrate | Product | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
1 | Alcohol | Carbonyl Compound | 2 | 85 |
2 | Phenol | Quinone | 1 | 90 |
3 | Imines + Alkenes | Quinolines | 3 | 78 |
4 | Ketones + NDA | Perimidine Derivative | 5 | 72 |
5 | Thioacetal | Aldehyde | 1 | 80 |
Mechanism of Action
The mechanism of action of 2,3-dichloro-5,6-dicyanobenzoquinone involves the removal of hydrogen atoms from organic molecules, leading to the formation of oxidized products. This process is facilitated by the compound’s high reduction potential, which allows it to accept electrons from the substrate . The resulting hydroquinone is poorly soluble in typical reaction solvents, which aids in the workup process .
Comparison with Similar Compounds
Structural and Electronic Properties
DDQ is distinguished from analogous quinones by its unique substituents (Cl and CN groups), which confer superior electron-withdrawing effects. This contrasts with compounds like chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone) and chloranil (tetrachloro-1,4-benzoquinone), which lack cyano groups and exhibit lower oxidative strength.
Table 1: Structural and Functional Comparison
Compound | Substituents | Key Applications | Oxidative Strength |
---|---|---|---|
DDQ | 2,3-Cl; 5,6-CN | Dehydrogenation, C–H activation, CT complexes, oxidative cyclization | High |
Chloranilic acid | 2,5-Cl; 3,6-OH | CT complexes, mild oxidations | Moderate |
Chloranil (Tetrachloro-1,4-BQ) | 2,3,5,6-Cl | Traditional oxidant for alcohols and amines | Moderate to High |
Oxidative Capacity and Reaction Efficiency
For example:
- Dehydrogenation: DDQ converts tetrahydroisoquinolinols to isoquinolinols at room temperature, outperforming metal-based methods .
- Oxidative Cyclization : DDQ facilitates metal-free synthesis of 2-phenylquinazolines in yields up to 92%, a feat less achievable with chloranil .
Charge Transfer Complex Stability
DDQ forms more stable CT complexes than chloranilic acid due to stronger electron-accepting capacity. In studies with procainamide, the DDQ complex exhibited higher formation constants ($K_{CT}$) and molar extinction coefficients ($\epsilon$) compared to chloranilic acid, attributed to enhanced charge delocalization from its cyano groups . Computational analyses (DFT) further validate DDQ’s superior orbital interactions in CT complexes .
Toxicity and Environmental Considerations
While DDQ is highly effective, it is classified alongside toxic oxidants like chromate and permanganate . Chloranilic acid, with hydroxyl groups, is less toxic but also less reactive. DDQ’s environmental footprint is mitigated by its catalytic utility in green protocols (e.g., aerobic oxidations with tert-butyl nitrite) .
Biological Activity
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a potent oxidizing agent widely utilized in organic synthesis due to its ability to facilitate various chemical reactions. This article explores its biological activity, focusing on its applications in medicinal chemistry, including antifungal, anti-inflammatory, and anticancer properties.
DDQ is characterized by its strong oxidizing potential, which allows it to participate in a variety of oxidation reactions. It can mediate hydride transfer reactions and is known for its ability to selectively oxidize alcohols and phenols. The compound exists in three oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) . Its mechanism of action typically involves the formation of reactive intermediates that can interact with biological macromolecules.
1. Antifungal Activity
Recent studies have demonstrated that DDQ derivatives exhibit significant antifungal properties. For instance, a compound derived from DDQ was shown to effectively inhibit the growth of Candida albicans, a common fungal pathogen. The proposed mechanism involves disrupting the formation of hyphae and affecting membrane permeability without exhibiting toxicity to human erythrocytes or zebrafish embryos .
Case Study:
- Compound: 4-(phenylcyanomethylene)-cyclohexa-2,5-dien-1-one oxime
- Target: Candida albicans
- Mechanism: Inhibition of hyphal formation and disruption of membrane integrity.
- Outcome: Effective against clinical isolates resistant to standard antifungal treatments.
2. Anti-Inflammatory Activity
DDQ has also been investigated for its anti-inflammatory effects. Studies indicate that certain derivatives can modulate inflammatory pathways by inhibiting specific protein kinases involved in the phosphorylation processes within cells . This suggests potential therapeutic applications in treating inflammatory diseases.
Research Findings:
- DDQ derivatives were found to downregulate cellular phosphorylation, leading to reduced inflammation markers in various cell lines.
3. Anticancer Activity
The anticancer potential of DDQ has been explored in various studies, particularly focusing on its ability to induce apoptosis in cancer cells. Compounds derived from DDQ have shown promising results against multiple cancer cell lines, including lung and colon cancer cells.
Case Study:
- Cell Lines Tested: A549 (lung), HT-29 (colon), MDA-MB-231 (breast)
- Mechanism: Induction of apoptosis through oxidative stress pathways.
- Outcome: Significant reduction in cell viability observed at specific concentrations.
Summary of Research Findings
Activity Type | Compound/Derivative | Target Organism/Cell Line | Mechanism of Action | Outcome |
---|---|---|---|---|
Antifungal | 4-(phenylcyanomethylene)-cyclohexa-2,5-dien-1-one oxime | Candida albicans | Inhibition of hyphal formation | Effective against resistant strains |
Anti-inflammatory | Various DDQ derivatives | Inflammatory cell lines | Downregulation of phosphorylation | Reduced inflammation markers |
Anticancer | DDQ derivatives | A549, HT-29, MDA-MB-231 | Induction of apoptosis via oxidative stress | Significant reduction in cell viability |
Q & A
Basic Research Questions
Q. What are the standard protocols for using DDQ as an oxidizing agent in dehydrogenation reactions?
DDQ is widely employed in dehydrogenation to synthesize aromatic compounds or α,β-unsaturated carbonyl derivatives. A typical protocol involves dissolving the substrate (e.g., 9,10-diphenylanthracene) and DDQ (3.0 equivalents) in anhydrous dichloromethane under inert conditions. After adding a proton source (e.g., trifluoromethanesulfonic acid), the reaction is stirred at 0°C for 1 hour. Quenching with saturated sodium bicarbonate and purification via silica gel chromatography yields the product . For steroidal substrates like dehydroepiandrosterone acetate, regioselective dehydrogenation with DDQ achieves α,β-unsaturated ketones in yields up to 69.8% .
Q. How should DDQ be handled to mitigate safety risks in laboratory settings?
DDQ reacts with water to release toxic HCN gas, necessitating anhydrous conditions and inert atmosphere use. Personal protective equipment (gloves, goggles, lab coat) is mandatory. Work in a fume hood with proper ventilation, and avoid inhalation of dust. Post-reaction, neutralize residues with sodium bicarbonate before disposal as hazardous waste .
Q. What analytical methods are used to confirm DDQ purity and quantify its concentration in solution?
Cyclic voltammetry (CV) is a reliable method for quantifying DDQ. Prepare standard solutions (e.g., 2–4 mM in acetonitrile) and measure peak currents (µA) at specific potentials (e.g., 469–503 µV). A calibration curve correlating concentration and peak current enables quantification of unknowns (Table 1, ). Assay purity can also be determined via iodometric titration, with commercial grades typically ≥97.5% .
Advanced Research Questions
Q. How do temperature and substituent effects influence DDQ-mediated catalytic reactions?
In the ring-opening of α-epoxyketones, DDQ’s electron-acceptor capacity increases with temperature, accelerating reaction rates. Cyclic voltammetry at 15°C vs. 33°C shows enhanced redox activity at higher temperatures, enabling efficient Cβ–O bond cleavage in methanol to form α-hydroxy-β-methoxyketones (>90% yield). Electron-withdrawing substituents on the substrate further enhance reactivity .
Q. What strategies resolve contradictions in electrochemical data when using DDQ for quantitative analysis?
Discrepancies in peak currents (e.g., non-linear calibration curves) may arise from solvent impurities or DDQ degradation. Pre-purify DDQ via recrystallization (acetic acid/hexane) and validate solvent dryness (e.g., molecular sieves). Cross-validate CV results with HPLC (UV detection at 254 nm) to confirm stability .
Q. How can DDQ be integrated into tandem oxidative coupling/annulation reactions?
DDQ enables one-pot synthesis of 3-allylchromones via oxidative coupling of enaminones and 1,3-diarylpropenes. Optimize stoichiometry (1.5–2.0 equiv DDQ) in dichloroethane under reflux. Mechanistic studies suggest DDQ generates α-carbonyl radicals, which undergo annulation to form heterocycles. Yields exceed 80% with electron-rich substrates .
Q. What mechanistic insights explain DDQ’s role in visible-light-promoted C(sp³)–H functionalization?
In photoinduced systems, DDQ/O₂ synergistically abstract hydrogen atoms from alkanes, forming alkyl radicals. These intermediates couple with acceptors (e.g., enamines) under visible light (450 nm). Control experiments with radical traps (TEMPO) confirm the radical pathway. Selectivity for secondary C–H bonds is achieved by tuning DDQ concentration .
Q. Methodological Considerations
Q. How is DDQ’s redox potential leveraged in selective oxidations compared to other quinones?
DDQ’s high reduction potential (+0.44 V vs. SCE) enables oxidation of alcohols and ketones that are inert to milder agents like 9,10-anthraquinone (E° = +0.13 V). For example, DDQ oxidizes allylic alcohols to aldehydes, while phenanthraquinone (E° = +0.44 V) may overoxidize to carboxylic acids .
Q. What precautions ensure reproducibility in DDQ-mediated large-scale syntheses?
Use high-purity DDQ (≥98%) to avoid side reactions. Monitor reaction progress via TLC or in situ IR for carbonyl formation. Scale-up requires slow DDQ addition to prevent exotherms. Post-reaction, remove excess DDQ by filtration through Celite and wash with ethyl acetate .
Q. How does DDQ’s solubility profile impact reaction design in non-polar solvents?
DDQ is sparingly soluble in chloroform but dissolves well in dioxane or acetic acid. For substrates requiring non-polar solvents (e.g., benzene), pre-dissolve DDQ in a minimal volume of dioxane before adding to the reaction mixture. Sonication (30 min) enhances dispersion .
Properties
IUPAC Name |
4,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Cl2N2O2/c9-5-6(10)8(14)4(2-12)3(1-11)7(5)13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNVUJQVZSTENZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052577 | |
Record name | 2,3-Dichloro-5,6-dicyano-p-benzoquinone | |
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Molecular Weight |
227.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to orange solid; [Merck Index] Dark yellow powder; [Alfa Aesar MSDS] | |
Record name | Dichlorodicyanobenzoquinone | |
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CAS No. |
84-58-2 | |
Record name | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | |
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Record name | Dichlorodicyanobenzoquinone | |
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Record name | 2,3-dichloro-5,6-dicyanobenzoquinone | |
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Record name | Dichlorodicyanoquinone | |
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Record name | 1,4-Cyclohexadiene-1,2-dicarbonitrile, 4,5-dichloro-3,6-dioxo- | |
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Record name | 2,3-Dichloro-5,6-dicyano-p-benzoquinone | |
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Record name | 4,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile | |
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Record name | 2,3-DICHLORO-5,6-DICYANOBENZOQUINONE | |
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Retrosynthesis Analysis
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